4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine
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Overview
Description
4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties
Preparation Methods
The synthesis of 4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylamine and quinazoline derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium or copper salts.
Synthetic Route: The synthetic route may include steps like nucleophilic substitution, cyclization, and condensation reactions to form the desired quinazoline ring structure.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinazoline ring to its reduced form.
Major Products: The major products formed from these reactions include substituted quinazolines, quinazoline N-oxides, and reduced quinazolines.
Scientific Research Applications
4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine can be compared with other quinazoline derivatives:
Similar Compounds: Similar compounds include 2-(4-methylphenyl)quinazolin-4-one, 4-(2-methylphenyl)quinazoline, and 2-(4-methoxyphenyl)quinazoline.
Uniqueness: The presence of the morpholine ring in this compound enhances its solubility and bioavailability, making it a unique candidate for drug development.
Properties
IUPAC Name |
4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-6-8-15(9-7-14)18-20-17-5-3-2-4-16(17)19(21-18)22-10-12-23-13-11-22/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFMCJCLCBSLOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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